2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes a chloroacetamide group and a pentafluoroethyl-substituted oxazole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable oxazole derivative. One common method involves the use of 5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazole-3-carbaldehyde as a starting material. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Oxidation: Carboxylic acids or corresponding oxazole derivatives.
Reduction: Amines or reduced oxazole derivatives.
Scientific Research Applications
2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar structure but lacks the pentafluoroethyl and oxazole groups.
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide: Contains a trifluoroethyl group instead of a pentafluoroethyl group.
Chloroacetamide: A simpler structure with only the chloroacetamide group
Uniqueness
2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide is unique due to its combination of a chloroacetamide group with a pentafluoroethyl-substituted oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF5N2O2/c9-2-6(17)15-3-4-1-5(18-16-4)7(10,11)8(12,13)14/h1H,2-3H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKUUHPKFXKTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CNC(=O)CCl)C(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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